molecular formula C23H27N5O3 B11183953 2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11183953
M. Wt: 421.5 g/mol
InChI Key: CGIAPHYIDRJREW-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidine core, which is a versatile scaffold in medicinal chemistry, and is functionalized with an ethylpiperazine and a phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-phenoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with urea to yield the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine and phenoxyphenyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C23H27N5O3/c1-2-27-12-14-28(15-13-27)23-25-20(16-21(29)26-23)22(30)24-17-8-10-19(11-9-17)31-18-6-4-3-5-7-18/h3-11,20H,2,12-16H2,1H3,(H,24,30)(H,25,26,29)

InChI Key

CGIAPHYIDRJREW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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